5-Bromo-2-(4-chlorophenoxy)aniline
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Overview
Description
5-Bromo-2-(4-chlorophenoxy)aniline is an organic compound with the molecular formula C12H9BrClNO and a molecular weight of 298.56 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology. It is known for its applications in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 5-Bromo-2-(4-chlorophenoxy)aniline can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of a substrate with CuBr2 in a solvent like tetrahydrofuran, which provides high selectivity and yield .
Chemical Reactions Analysis
5-Bromo-2-(4-chlorophenoxy)aniline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(4-chlorophenoxy)aniline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions . In medicine, it is used in the development of new drugs and therapeutic agents. Additionally, it has applications in the industrial production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-chlorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound. The specific molecular targets and pathways involved depend on the context and application of the compound.
Comparison with Similar Compounds
5-Bromo-2-(4-chlorophenoxy)aniline can be compared with other similar compounds, such as:
5-Bromo-2-(4-bromo-2-chlorophenoxy)aniline: This compound has an additional bromine atom, which can affect its reactivity and applications.
2-Bromo-5-fluoroaniline: This compound has a fluorine atom instead of a chlorine atom, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which provides distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-2-(4-chlorophenoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-8-1-6-12(11(15)7-8)16-10-4-2-9(14)3-5-10/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCICNYOGHRMGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Br)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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